3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide
Description
The exact mass of the compound this compound is 512.25358890 g/mol and the complexity rating of the compound is 790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-[furan-2-ylmethyl(propan-2-yl)amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O3/c1-21(2)33(20-23-11-8-18-38-23)17-16-30-27(36)15-14-26-31-32-29-34(19-22-9-4-3-5-10-22)28(37)24-12-6-7-13-25(24)35(26)29/h3-13,18,21H,14-17,19-20H2,1-2H3,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHOSGDEVHSOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{(furan-2-yl)methylamino}ethyl)propanamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure combines elements of triazole and quinazoline, which are known for their diverse biological properties.
Structural Characteristics
The molecular formula of this compound is , indicating a robust framework that supports various substituents contributing to its biological activity. The presence of the triazoloquinazoline core suggests potential interactions with multiple biological targets.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits significant anticancer properties. It is believed to function through several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.
- Enzyme Interaction : It might interact with specific enzymes and receptors that are crucial in cancer progression and treatment pathways .
- Antimicrobial Properties : Similar compounds within the triazole family have demonstrated antimicrobial activities against various pathogens, suggesting potential broad-spectrum effects .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds related to the triazoloquinazoline class:
- A study highlighted the antitumor efficacy of quinazoline derivatives against various cancer cell lines, showing significant cytotoxic effects . This indicates a promising avenue for developing new anticancer agents based on similar structural frameworks.
- Research on 1,2,4-triazoles has revealed their roles as effective agents against multiple diseases, including cancer and infections. These compounds have been shown to possess antifungal, antibacterial, and antiviral properties .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Some quinazoline derivatives have been identified as inhibitors of key kinases involved in tumor growth and metastasis. For instance, certain derivatives showed potent activity against Aurora kinases, which are critical in cell cycle regulation .
- Receptor Modulation : Compounds with similar structures have been evaluated for their ability to modulate receptor activity (e.g., PDGF receptors), which play a significant role in cellular signaling pathways associated with cancer progression .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals that while many share a common triazole or quinazoline core, variations in substituents can significantly alter their biological profiles:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| Compound A | Antitumor | |
| Compound B | Antimicrobial | |
| Compound C | Antiviral |
This table illustrates the diversity of activities among compounds within the same structural class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
